LogP Comparison: Enhanced Lipophilicity Relative to Dimethylamino Analog
The LogP of 1-[4-(diethylamino)benzyl]-4-piperidinol is 2.30, which is approximately 1.06 units higher than its closest structural analog, 1-[4-(dimethylamino)benzyl]-4-piperidinol (LogP 1.24) . This difference corresponds to an 11.5-fold increase in partition coefficient, suggesting significantly enhanced lipophilicity.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.30 |
| Comparator Or Baseline | 1-[4-(dimethylamino)benzyl]-4-piperidinol (LogP = 1.24) |
| Quantified Difference | ΔLogP = +1.06 (11.5-fold increase in partition coefficient) |
| Conditions | Data sourced from Hit2Lead vendor technical datasheet; method of LogP calculation not specified but likely a standard computational prediction tool. |
Why This Matters
Higher LogP implies improved passive membrane permeability, which can be a critical factor in designing compounds intended to cross biological barriers like the blood-brain barrier or cell membranes.
